molecular formula C12H3Cl7 B1595242 2,2',3,4,4',6,6'-Heptachlorobiphenyl CAS No. 74472-48-3

2,2',3,4,4',6,6'-Heptachlorobiphenyl

Cat. No.: B1595242
CAS No.: 74472-48-3
M. Wt: 395.3 g/mol
InChI Key: OBIUJJSQKPGKME-UHFFFAOYSA-N
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Description

2,2',3,4,4',6,6'-Heptachlorobiphenyl is a useful research compound. Its molecular formula is C12H3Cl7 and its molecular weight is 395.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2,2’,3,4,4’,6,6’-Heptachlorobiphenyl is the circadian clock . This compound inhibits the basal and circadian expression of the core circadian component PER1 . It also catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (DOPA) to dopamine .

Mode of Action

2,2’,3,4,4’,6,6’-Heptachlorobiphenyl interacts with its targets by inhibiting the expression of certain genes. For instance, it inhibits the basal and circadian expression of the core circadian component PER1 . This interaction results in changes in the circadian rhythm of the organism.

Biochemical Pathways

It is known that this compound affects thecircadian rhythm by inhibiting the expression of the core circadian component PER1 . This can have downstream effects on various physiological processes that are regulated by the circadian clock.

Pharmacokinetics

Like other polychlorinated biphenyls (pcbs), it is known to bebioaccumulative . This means that it can build up in the body over time, which can affect its bioavailability and potential toxicity.

Result of Action

The molecular and cellular effects of 2,2’,3,4,4’,6,6’-Heptachlorobiphenyl’s action are largely related to its impact on the circadian clock. By inhibiting the expression of the core circadian component PER1, it can disrupt the normal circadian rhythm . This can have wide-ranging effects on the organism, as many physiological processes are regulated by the circadian clock.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4,4’,6,6’-Heptachlorobiphenyl. For instance, its bioaccumulative nature means that exposure levels and duration can significantly impact its effects . . This means that it can remain in the environment for long periods, potentially leading to long-term exposure.

Biochemical Analysis

Biochemical Properties

It is known to be a part of synthetic organic compounds with chlorine atoms attached to biphenyl

Cellular Effects

It is known that PCBs can cause harmful health effects

Temporal Effects in Laboratory Settings

It is known that PCBs do not break down readily , suggesting that 2,2’,3,4,4’,6,6’-Heptachlorobiphenyl may have long-term effects on cellular function observed in in vitro or in vivo studies.

Properties

IUPAC Name

1,2,3,5-tetrachloro-4-(2,4,6-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-4-1-5(14)9(6(15)2-4)10-7(16)3-8(17)11(18)12(10)19/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIUJJSQKPGKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074236
Record name 2,2',3,4,4',6,6'-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74472-48-3
Record name 2,2′,3,4,4′,6,6′-Heptachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74472-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,4,4',6,6'-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,4',6,6'-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',6,6'-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3342543HY3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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